
Methyl 2-(2,6-difluorophenyl)acetate
Übersicht
Beschreibung
Methyl 2-(2,6-difluorophenyl)acetate: is an organic compound characterized by its molecular formula C₉H₈F₂O₂. It is a derivative of 2,6-difluorophenylacetic acid, where the carboxylic acid group is esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2,6-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure consistent mixing and temperature control. The reaction mixture is heated to reflux to drive the esterification to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2,6-difluorophenylacetic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium azide (NaN₃) in a polar aprotic solvent.
Major Products Formed:
Oxidation: 2,6-Difluorophenylacetic acid.
Reduction: 2,6-Difluorophenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(2,6-difluorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated compounds, which are often more stable and reactive.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules. Its fluorine atoms can enhance the binding affinity of certain drugs to their targets.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Its derivatives can be used in the development of new drugs with improved pharmacokinetic properties.
Industry: In the chemical industry, it is used in the production of agrochemicals, such as pesticides and herbicides, where the presence of fluorine atoms can improve the efficacy and stability of the active ingredients.
Wirkmechanismus
The mechanism by which Methyl 2-(2,6-difluorophenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The fluorine atoms can enhance the binding affinity and specificity of the compound to the enzyme.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may target specific enzymes involved in disease pathways, such as kinases or proteases.
Binding Affinity: The presence of fluorine atoms can increase the binding affinity of the compound to its target, making it more effective at lower concentrations.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,6-difluorobenzoate: Similar structure but with a different functional group.
2,6-Difluorophenylacetic acid: The parent acid form of Methyl 2-(2,6-difluorophenyl)acetate.
2,6-Difluorophenylethanol: A reduction product of the compound.
Uniqueness: this compound is unique due to its ester functional group, which provides different chemical reactivity compared to its acid and alcohol counterparts. The presence of fluorine atoms also imparts unique properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
methyl 2-(2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLWDHPDRSLBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)




![3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,3'-PYRROLIDINE]](/img/structure/B1429014.png)
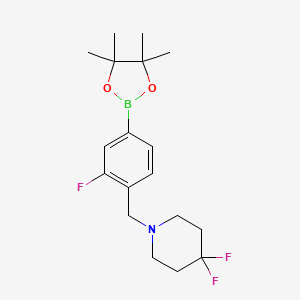
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
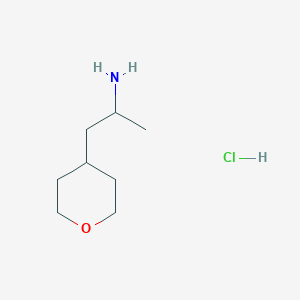
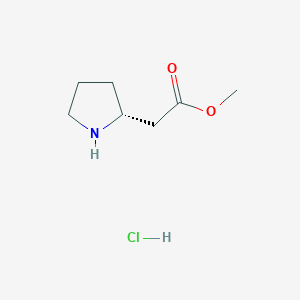
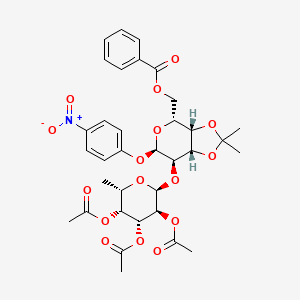
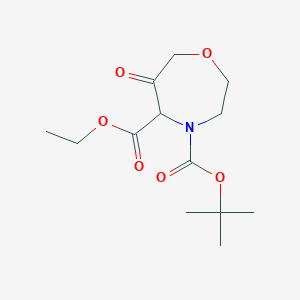
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
